molecular formula C16H22N2O2 B2851626 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide CAS No. 898438-89-6

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide

Cat. No. B2851626
M. Wt: 274.364
InChI Key: KCRJBOBSITWFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic compound that was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in recent years as a performance-enhancing drug in the sports industry. In

Mechanism Of Action

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide works by activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It also reduces inflammation and improves insulin sensitivity.

Biochemical And Physiological Effects

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide has been shown to have several biochemical and physiological effects in animal models. It increases endurance and improves exercise performance by increasing the capacity for fatty acid oxidation and reducing the reliance on glucose as a fuel source. It also improves lipid profile by reducing triglycerides and increasing HDL cholesterol. Additionally, it has been shown to reduce inflammation and improve insulin sensitivity.

Advantages And Limitations For Lab Experiments

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide has several advantages for lab experiments. It is a potent and selective agonist of PPARδ, making it an ideal tool for studying the role of PPARδ in various biological processes. It is also stable and easy to administer to animals. However, its use in humans is still in the early stages of research, and its long-term safety and efficacy are not yet known.

Future Directions

There are several future directions for research on N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide. One area of research is its potential therapeutic benefits in various diseases, including obesity, type 2 diabetes, and cardiovascular diseases. Another area of research is its potential use as a performance-enhancing drug in sports. However, its use in sports is controversial, and more research is needed to determine its safety and efficacy. Additionally, more research is needed to determine its long-term safety and efficacy in humans.

Synthesis Methods

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide is a synthetic compound that can be synthesized using various methods. One of the most common methods involves the reaction of 2-methylbutyryl chloride with 7-amino-3,4-dihydroquinolin-1(2H)-one in the presence of a base such as triethylamine. The resulting product is then acetylated using acetic anhydride to obtain N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide.

Scientific Research Applications

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide has been extensively studied for its potential therapeutic benefits in various diseases, including obesity, type 2 diabetes, and cardiovascular diseases. It has been shown to improve insulin sensitivity, increase fatty acid oxidation, and reduce inflammation in animal models. However, its use in humans is still in the early stages of research.

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-11(2)9-16(20)17-14-7-6-13-5-4-8-18(12(3)19)15(13)10-14/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRJBOBSITWFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide

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